3-[[5-Fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[5-Fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol;hydrochloride is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[5-Fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol;hydrochloride typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the reaction of 5-fluoro-2-aminopyrimidine with 3-hydroxyaniline under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[[5-Fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol;hydrochloride undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various halogens. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce amine or alcohol derivatives .
Scientific Research Applications
3-[[5-Fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol;hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[[5-Fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential anticancer agent . It may also interfere with microbial cell wall synthesis, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A pyrimidine-based drug used in the treatment of leukemia.
Dasatinib: Another pyrimidine-based drug with applications in cancer therapy.
Nilotinib: A pyrimidine derivative used for its anticancer properties.
Uniqueness
3-[[5-Fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol;hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a fluorinated pyrimidine ring and a hydroxyaniline moiety contributes to its potential as a versatile compound in various scientific research applications .
Properties
CAS No. |
879290-32-1 |
---|---|
Molecular Formula |
C16H14ClFN4O2 |
Molecular Weight |
348.76 g/mol |
IUPAC Name |
3-[[5-fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol;hydrochloride |
InChI |
InChI=1S/C16H13FN4O2.ClH/c17-14-9-18-16(20-11-4-2-6-13(23)8-11)21-15(14)19-10-3-1-5-12(22)7-10;/h1-9,22-23H,(H2,18,19,20,21);1H |
InChI Key |
NBXSPROOZJJCND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NC(=NC=C2F)NC3=CC(=CC=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.